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Compound of Interest

6-Bromo-2-
Compound Name: (trifluoromethyl)oxazolof4,5-
bjpyridine
Cat. No.: B1376921
\ v

An In-depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine:
Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a highly functionalized heterocyclic
compound of significant interest to the pharmaceutical and agrochemical industries. Its
structure uniquely combines three key features: a privileged oxazolopyridine scaffold, a
versatile bromine atom for synthetic elaboration, and a trifluoromethyl group known to enhance
metabolic stability and binding affinity. This guide provides a comprehensive overview of its
chemical properties, a representative synthesis methodology, and an in-depth analysis of its
reactivity, with a focus on its application as a strategic building block in the development of
novel bioactive molecules.

Introduction: A Scaffold of Strategic Importance

In modern drug design, certain molecular frameworks are recognized as "privileged structures”
due to their ability to bind to multiple biological targets. The pyridine scaffold is one such
framework, found in numerous FDA-approved drugs.[1][2] When fused with an oxazole ring, it
forms the oxazolopyridine core, a structure investigated for a range of therapeutic applications,
including as potential antitumor agents targeting human topoisomerase lla.[3]
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The value of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is further amplified by its
substituents:

e The Trifluoromethyl (CFs) Group: The introduction of a CFs group is a well-established
strategy in medicinal chemistry.[4] Its strong electron-withdrawing nature and lipophilicity can
profoundly influence a molecule's pKa, metabolic stability (by blocking oxidative metabolism),
and binding interactions with protein targets, often leading to enhanced efficacy.

e The Bromo (Br) Group: The bromine atom at the 6-position is not merely a substituent but a
critical synthetic handle. It serves as an ideal electrophilic partner in a wide array of
palladium-catalyzed cross-coupling reactions, enabling the systematic and modular
construction of complex molecular libraries.[5]

This combination makes the title compound a powerful intermediate for researchers aiming to
explore new chemical space in drug discovery and agrochemical development.[5][6]

Physicochemical Properties

The fundamental properties of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine are
summarized below. While experimental data for some properties are limited, reliable
predictions based on its structure provide valuable guidance for its handling and use in

synthesis.

Property Value Source

CAS Number 1260656-87-8 [7]

Molecular Formula C7H2BrFsN20 [819]

Molecular Weight 267.00 g/mol [9]

_ C1=C(C=NC2=C10C(=N2)C(F

Canonical SMILES [9]
)(F)F)Br

Predicted Boiling Point 202.6 £40.0 °C [8]

Predicted Density 1.873 + 0.06 g/cm?3 [8]
Typically an off-white to yellow

Appearance Inferred

solid

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1376921?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.nbinno.com/other-organic-chemicals/discover-6-bromo-7-methyl-1-2-4-triazolo-1-5-a-pyridine-synthesis-properties-and-research-applications-ev
https://www.nbinno.com/other-organic-chemicals/discover-6-bromo-7-methyl-1-2-4-triazolo-1-5-a-pyridine-synthesis-properties-and-research-applications-ev
https://www.myskinrecipes.com/shop/en/fused-bicyclic-heterocycles/151217-6-bromo-3-trifluoromethyl-124-triazolo-43-a-pyridine.html
https://www.benchchem.com/product/b1376921?utm_src=pdf-body
https://www.bldpharm.com/products/1260656-87-8.html
http://www.hwoled.com/products/show26635991.html
https://labshake.com/product/38bd05e9-1238-4b95-a20c-5f6e2440ac49/-6-Bromo-2--trifluoromethyl-oxazolo-4-5-b-pyridine
https://labshake.com/product/38bd05e9-1238-4b95-a20c-5f6e2440ac49/-6-Bromo-2--trifluoromethyl-oxazolo-4-5-b-pyridine
https://labshake.com/product/38bd05e9-1238-4b95-a20c-5f6e2440ac49/-6-Bromo-2--trifluoromethyl-oxazolo-4-5-b-pyridine
http://www.hwoled.com/products/show26635991.html
http://www.hwoled.com/products/show26635991.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Methodology

The synthesis of substituted oxazolo[4,5-b]pyridines typically involves the cyclization of an
ortho-amino hydroxy pyridine precursor. For the title compound, a logical and efficient approach
is the condensation and subsequent cyclization of 2-amino-6-bromo-3-hydroxypyridine with a
trifluoroacetic acid derivative.

Causality in Protocol Design:

The chosen pathway leverages readily available starting materials. The use of trifluoroacetic
anhydride serves as both the source of the trifluoromethyl group and a powerful dehydrating
agent to drive the oxazole ring formation. An aprotic solvent like Dioxane or Toluene is selected
to avoid competing reactions with the anhydride and to facilitate the removal of water at
elevated temperatures. The acid catalyst (e.g., p-TsOH) is crucial for activating the carbonyl
group of the intermediate amide, promoting the intramolecular nucleophilic attack by the
hydroxyl group to close the oxazole ring.
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Synthesis Workflow
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Caption: Representative synthesis workflow for the target compound.

Representative Experimental Protocol:

e Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic
stirrer and a reflux condenser, add 2-amino-6-bromo-3-hydroxypyridine (1.0 equiv).

e Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add
anhydrous 1,4-dioxane (approx. 0.2 M concentration) and a catalytic amount of p-
toluenesulfonic acid monohydrate (0.05 equiv).
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o Reagent Addition: While stirring, carefully add trifluoroacetic anhydride (1.5 equiv) dropwise
to the suspension. An exothermic reaction may be observed.

» Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

o Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly
adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate under reduced pressure. The crude residue is then
purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient)
to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the reactivity of the C-Br bond, which provides
access to a vast array of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is one of the most powerful methods for forming carbon-carbon bonds,
particularly for creating biaryl or aryl-heteroaryl linkages that are common in drug molecules.
[10] The reaction couples the bromo-oxazolopyridine with an organoboron reagent (boronic
acid or ester) in the presence of a palladium catalyst and a base.[11]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

e Setup: In a glovebox or under an inert atmosphere, add 6-Bromo-2-
(trifluoromethyl)oxazolo[4,5-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2
equiv), a suitable palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs or
Cs2CO0s3, 2.0 equiv) to an oven-dried Schlenk tube.

e Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
o Reaction: Seal the tube and heat the mixture to 80-100 °C for 8-16 hours, with stirring.

e Analysis and Purification: After cooling, the reaction can be analyzed by LC-MS. Dilute with
ethyl acetate, wash with water and brine, dry over Na=SOa4, and concentrate. Purify via
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column chromatography to obtain the C-6 arylated product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for
synthesizing aryl amines and N-heterocycles.[12] This palladium-catalyzed reaction couples
the bromo-oxazolopyridine with a primary or secondary amine, providing direct access to
compounds with diverse pharmacophores.[13][14] The choice of ligand is critical and often
requires screening to optimize for specific amine substrates.[15][16]

Reductive
Elimination
Oxidative
Addition

[Ar-Pd(Il)-NRRZ]L2

Amine Coordination
& Deprotonation

[Ar-Pd(ll)-Br]L2

Base

Click to download full resolution via product page
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

o Setup: In a glovebox, combine a palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), a suitable
phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong, non-nucleophilic
base (e.g., NaOtBu or KzPOa4, 1.4 equiv) in a vial.
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* Reagents: In a separate Schlenk tube, add 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-
b]pyridine (1.0 equiv) and the desired amine (1.1-1.3 equiv).

o Combination: Add the catalyst/ligand/base mixture to the Schlenk tube, followed by
anhydrous, degassed toluene or dioxane.

e Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours.

e Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to
remove palladium residues. Concentrate the filtrate and purify by column chromatography to
isolate the C-6 aminated product.

Applications in Research and Development

The primary application of this compound is as a versatile building block for generating libraries
of novel compounds for high-throughput screening in drug and agrochemical discovery
programs.
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Caption: Role as a scaffold for generating diverse chemical libraries.

o Pharmaceutical Research: The oxazolopyridine core has been identified as a promising
scaffold for targeting enzymes like topoisomerase.[3] By applying the Suzuki and Buchwald-
Hartwig reactions, researchers can rapidly synthesize and test a multitude of derivatives to
optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and
Excretion) properties.

o Agrochemical Development: The trifluoromethylpyridine moiety is a key component in
several successful commercial pesticides.[4] This building block allows for the exploration of
new derivatives with potentially improved efficacy, spectrum of activity, and environmental
profiles.

Handling and Safety Precautions

While a specific safety data sheet for this compound is not widely available, its structure
suggests hazards common to related halogenated and trifluoromethylated heterocyclic
compounds. Standard laboratory safety protocols should be strictly followed.

e GHS Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation
(H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[17]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19]

» Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials.[21]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is more than a mere chemical
intermediate; it is a strategically designed building block that offers researchers a direct and
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efficient route to novel and complex molecules. Its stable, biologically relevant core, combined
with a synthetically versatile bromine handle and a property-enhancing trifluoromethyl group,
makes it an invaluable tool for accelerating the discovery and development of next-generation
pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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